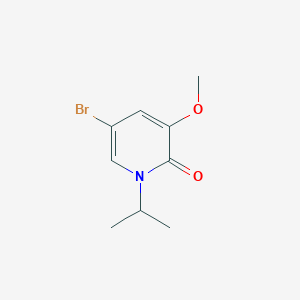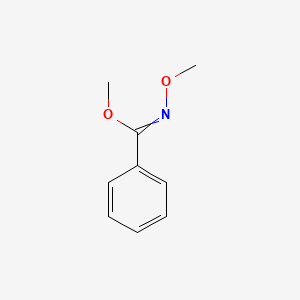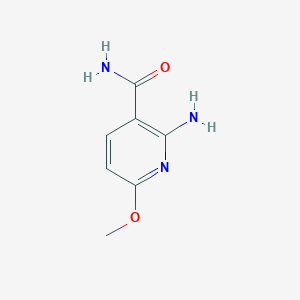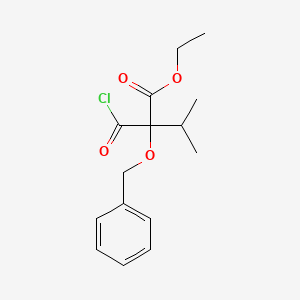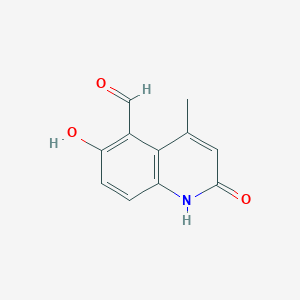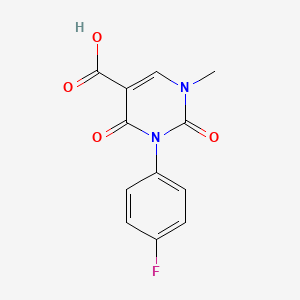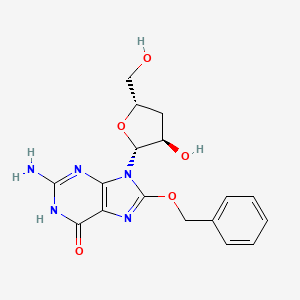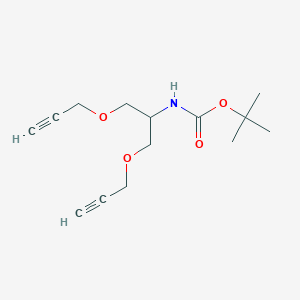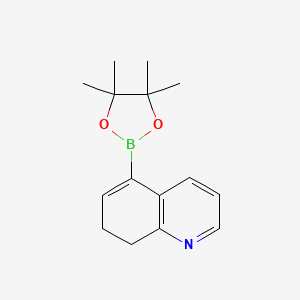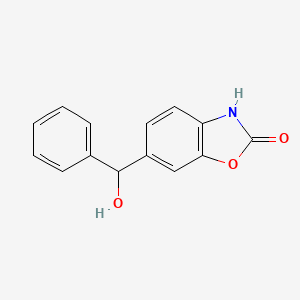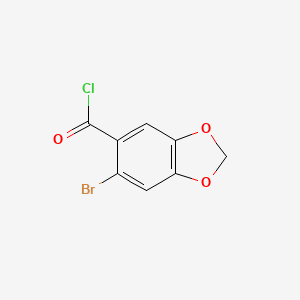
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl chloride group at the 5th position of the benzodioxole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- typically involves the bromination of 1,3-Benzodioxole followed by the introduction of the carbonyl chloride group. One common method involves the use of bromine (Br2) in the presence of a catalyst to achieve bromination. The resulting bromo compound is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a building block for the synthesis of bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- can be compared with other similar compounds such as:
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the bromine atom and carbonyl chloride group, making it less reactive in certain chemical reactions.
6-Chloro-1,3-benzodioxole-5-carbonyl chloride: Similar to the bromo compound but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.
1,3-Benzodioxole-5-carboxamide:
The uniqueness of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- lies in its specific functional groups, which confer distinct reactivity and make it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
55171-62-5 |
|---|---|
Formule moléculaire |
C8H4BrClO3 |
Poids moléculaire |
263.47 g/mol |
Nom IUPAC |
6-bromo-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4BrClO3/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2 |
Clé InChI |
RZGAENGFJFRMLS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


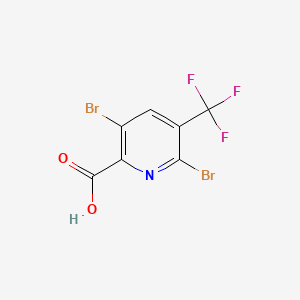

![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
